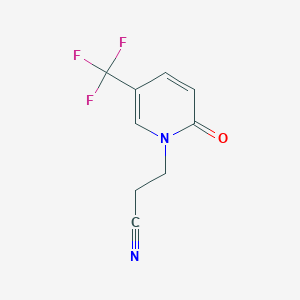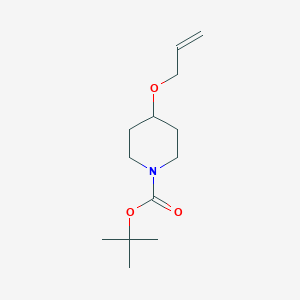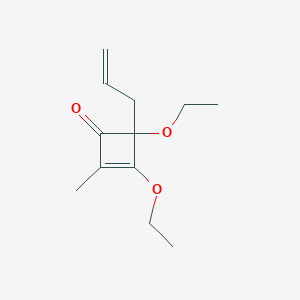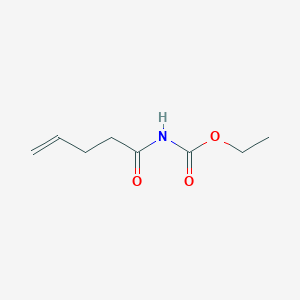
Ethyl N-pent-4-enoylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-pent-4-enoylcarbamate, also known as EPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPC belongs to the class of carbamate derivatives and is synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
Ethyl N-pent-4-enoylcarbamate has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of Ethyl N-pent-4-enoylcarbamate is in the field of organic synthesis. Ethyl N-pent-4-enoylcarbamate can be used as a versatile building block for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. Ethyl N-pent-4-enoylcarbamate has also been studied for its potential applications in drug discovery and development. Ethyl N-pent-4-enoylcarbamate derivatives have shown promising results as antitumor, antiviral, and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of Ethyl N-pent-4-enoylcarbamate and its derivatives is not fully understood. However, studies have shown that Ethyl N-pent-4-enoylcarbamate derivatives can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Ethyl N-pent-4-enoylcarbamate derivatives have also been shown to interact with DNA, leading to DNA damage and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Ethyl N-pent-4-enoylcarbamate and its derivatives have been shown to have various biochemical and physiological effects. Studies have shown that Ethyl N-pent-4-enoylcarbamate derivatives can inhibit the growth of cancer cells and induce apoptosis. Ethyl N-pent-4-enoylcarbamate derivatives have also been shown to have anti-inflammatory and antioxidant properties. Ethyl N-pent-4-enoylcarbamate derivatives have also been studied for their potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-pent-4-enoylcarbamate has several advantages for lab experiments. Ethyl N-pent-4-enoylcarbamate is easy to synthesize and can be obtained in high yields. Ethyl N-pent-4-enoylcarbamate is also stable under various conditions and can be stored for long periods. However, Ethyl N-pent-4-enoylcarbamate has some limitations for lab experiments. Ethyl N-pent-4-enoylcarbamate is not soluble in water, which limits its applications in aqueous systems. Ethyl N-pent-4-enoylcarbamate is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of Ethyl N-pent-4-enoylcarbamate and its derivatives. One of the most significant future directions is the development of Ethyl N-pent-4-enoylcarbamate derivatives with improved bioactivity and selectivity. Ethyl N-pent-4-enoylcarbamate derivatives can be modified to improve their pharmacokinetic properties, including solubility, stability, and bioavailability. Ethyl N-pent-4-enoylcarbamate derivatives can also be modified to target specific enzymes or receptors, leading to improved selectivity and reduced side effects. Another future direction is the study of Ethyl N-pent-4-enoylcarbamate and its derivatives in combination with other drugs or therapies. Ethyl N-pent-4-enoylcarbamate derivatives can be used in combination with other drugs or therapies to improve their efficacy and reduce their side effects.
Métodos De Síntesis
Ethyl N-pent-4-enoylcarbamate can be synthesized through a simple and efficient method using commercially available reagents. The synthesis involves the reaction of ethyl carbamate with pent-4-enoyl chloride in the presence of triethylamine. The reaction yields Ethyl N-pent-4-enoylcarbamate as a white crystalline solid with a high yield.
Propiedades
Número CAS |
188193-23-9 |
|---|---|
Nombre del producto |
Ethyl N-pent-4-enoylcarbamate |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
ethyl N-pent-4-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-6-7(10)9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11) |
Clave InChI |
FZMMSZKWORMUHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)CCC=C |
SMILES canónico |
CCOC(=O)NC(=O)CCC=C |
Sinónimos |
Carbamic acid, (1-oxo-4-pentenyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



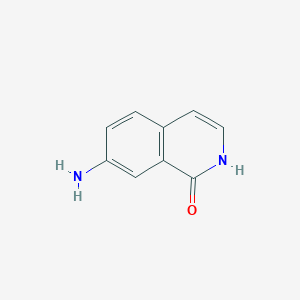
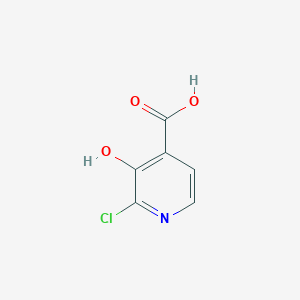
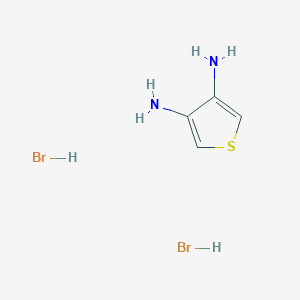
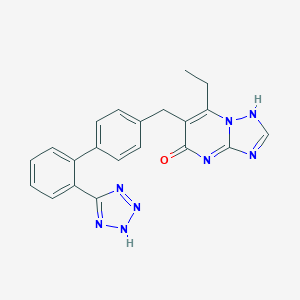
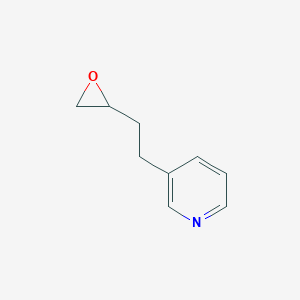
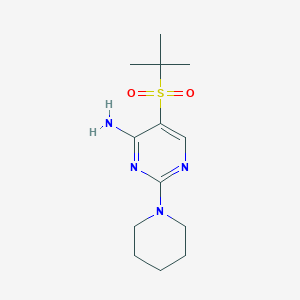
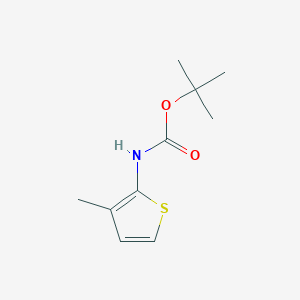
![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)
![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
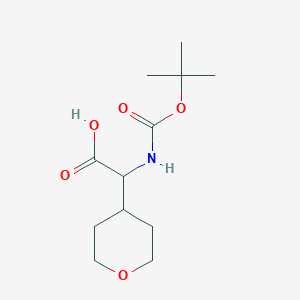
![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
